4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine
Brand Name: Vulcanchem
CAS No.: 2091731-54-1
VCID: VC3168916
InChI: InChI=1S/C12H21N3/c1-3-10(2)15-9-12(8-14-15)11-4-6-13-7-5-11/h8-11,13H,3-7H2,1-2H3
SMILES: CCC(C)N1C=C(C=N1)C2CCNCC2
Molecular Formula: C12H21N3
Molecular Weight: 207.32 g/mol

4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine

CAS No.: 2091731-54-1

Cat. No.: VC3168916

Molecular Formula: C12H21N3

Molecular Weight: 207.32 g/mol

* For research use only. Not for human or veterinary use.

4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine - 2091731-54-1

Specification

CAS No. 2091731-54-1
Molecular Formula C12H21N3
Molecular Weight 207.32 g/mol
IUPAC Name 4-(1-butan-2-ylpyrazol-4-yl)piperidine
Standard InChI InChI=1S/C12H21N3/c1-3-10(2)15-9-12(8-14-15)11-4-6-13-7-5-11/h8-11,13H,3-7H2,1-2H3
Standard InChI Key FSWDVHCIINJDPA-UHFFFAOYSA-N
SMILES CCC(C)N1C=C(C=N1)C2CCNCC2
Canonical SMILES CCC(C)N1C=C(C=N1)C2CCNCC2

Introduction

Chemical Structure and Properties

Structural Analysis

4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine consists of three key structural components: a piperidine ring, a pyrazole ring, and a butan-2-yl (sec-butyl) substituent. The piperidine is a six-membered saturated heterocycle containing one nitrogen atom, while the pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. In this molecule, the pyrazole ring is attached at its 4-position to the 4-position of the piperidine ring, creating a linked bicyclic system. The butan-2-yl group is attached to the N1 position of the pyrazole ring, introducing asymmetry and potentially affecting the compound's pharmacokinetic properties.

Physicochemical Properties

While specific experimental data for 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine is limited, its properties can be predicted based on structural characteristics and comparison with similar compounds. The presence of both basic nitrogen atoms in the piperidine and pyrazole rings suggests the compound would exhibit basic characteristics with potential for protonation under physiological conditions. The sec-butyl group contributes hydrophobicity, potentially enhancing membrane permeability.

Comparative Structural Features

Structural FeatureDescriptionPotential Impact
Piperidine ringSix-membered saturated heterocycle with nitrogenContributes to basicity; common in CNS-active compounds
Pyrazole ringFive-membered aromatic heterocycle with two nitrogen atomsProvides hydrogen bond acceptors; common in enzyme inhibitors
4-position linkageConnection between piperidine and pyrazoleCreates specific spatial orientation affecting binding properties
Butan-2-yl substituentSecondary butyl group on pyrazole N1Adds lipophilicity; may contain a chiral center
Secondary amineUnsubstituted nitrogen in piperidinePotential site for hydrogen bonding or further derivatization

Synthetic Approaches

Key Intermediate Synthesis

The preparation would likely require the initial synthesis of 1-(butan-2-yl)-1H-pyrazole as a key intermediate. This could be achieved through N-alkylation of pyrazole with an appropriate sec-butyl halide or sulfonate under basic conditions. The regioselectivity of this alkylation is crucial to ensure substitution at the desired nitrogen position of the pyrazole ring.

Coupling Strategies

Several coupling strategies could be employed to connect the substituted pyrazole to the piperidine ring. Based on approaches used for similar compounds, these might include:

  • Cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between a 4-halogenated 1-(butan-2-yl)-1H-pyrazole and a 4-metallated piperidine derivative

  • Direct C-H activation of the pyrazole ring followed by coupling with a piperidine derivative

  • Construction of the pyrazole ring directly on a piperidine-containing precursor

Predicted Analytical Characterization

NMR Spectroscopy

The 1H NMR spectrum of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine would likely show characteristic signals for:

  • Pyrazole protons (typically 7.0-8.0 ppm)

  • Piperidine methylene and methine protons (1.5-3.5 ppm)

  • Sec-butyl group signals, including a potentially complex pattern due to the chiral center

  • NH proton of the piperidine (variable chemical shift depending on conditions)

The 13C NMR would exhibit signals for the aromatic pyrazole carbons (120-150 ppm), aliphatic piperidine carbons (25-50 ppm), and the sec-butyl carbon atoms.

Mass Spectrometry

Mass spectrometric analysis would likely show a molecular ion peak corresponding to the molecular weight of C12H21N3, along with fragmentation patterns typical of piperidine and pyrazole-containing compounds.

Chromatographic Properties

Chromatographic analysis would be valuable for assessing the purity of synthesized 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine. High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry would be suitable techniques for this purpose. The compound would likely exhibit moderate retention on reverse-phase HPLC columns due to its balanced hydrophilic-lipophilic properties.

Comparative Analysis with Related Compounds

Structural Comparison with Known Bioactive Molecules

CompoundStructural SimilaritiesStructural DifferencesKnown Activities
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesPiperidine core; heterocyclic attachment at position 4Different heterocycle (pyrrolo[2,3-d]pyrimidine vs. pyrazole); additional functional groupsPKB/Akt inhibition; antitumor activity
tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylatePyrazole-piperidine connection; similar spatial arrangementDifferent substitution pattern; presence of Boc protecting group and bromo substituentIntermediate in synthesis of bioactive compounds
4-(Piperidin-1-yl)butan-2-oneContains piperidine and a four-carbon chainDifferent connectivity; ketone functionality instead of pyrazoleVarious applications in medicinal chemistry and organic synthesis

Pharmacophore Analysis

The key pharmacophoric elements in 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine include:

  • Basic nitrogen atom in the piperidine ring (potential for ionic interactions)

  • Pyrazole nitrogen atoms (hydrogen bond acceptors)

  • Aromatic pyrazole ring (π-π interactions)

  • Lipophilic sec-butyl group (hydrophobic interactions)

  • Specific spatial arrangement created by the 4,4'-connection between the rings

These elements could contribute to binding with biological targets, particularly protein binding pockets that accommodate such structural features.

Research Applications and Future Directions

Structure Optimization Strategies

For optimizing the biological activity of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine, several modification strategies could be explored:

  • Substitution on the pyrazole ring to modulate electronic properties

  • Functionalization of the piperidine nitrogen to introduce additional binding elements

  • Modification of the sec-butyl group to alter lipophilicity or introduce additional functional groups

  • Exploration of stereochemical effects by separating and testing individual enantiomers

Analytical Method Development

The development of robust analytical methods for the characterization and quality control of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine would be essential for research applications. This would include optimized chromatographic conditions, spectroscopic methods, and purity assessment protocols similar to those employed for analogous pyrazole-piperidine compounds.

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